REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18](F)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:21][O:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][NH2:28])=[CH:25][CH:24]=1>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH:28][CH2:27][C:26]4[CH:29]=[CH:30][C:23]([O:22][CH3:21])=[CH:24][CH:25]=4)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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|
Quantity
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3.09 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)F
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Name
|
|
Quantity
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11.5 mL
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Type
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reactant
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Smiles
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COC1=CC=C(CN)C=C1
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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petroleum ether
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Quantity
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300 mL
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Type
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solvent
|
Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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59 (± 1) °C
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Type
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CUSTOM
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Details
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was stirred under a nitrogen atmosphere at 58-60° C. (bath temperature) for a week
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then cooled
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Type
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STIRRING
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Details
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It was stirred at room temperature for 20 min
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Duration
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20 min
|
Type
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CUSTOM
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Details
|
to separate
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Type
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CUSTOM
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Details
|
the petroleum ether layer was decanted
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Type
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ADDITION
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Details
|
Water (250 mL) was added
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature for 20 h
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Duration
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20 h
|
Type
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FILTRATION
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Details
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The yellow/orange solid was collected by filtration
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Type
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WASH
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Details
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washed with water (5×20 mL)
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Type
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DISSOLUTION
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Details
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The sticky yellow/orange solid was dissolved in acetone (150 mL) at 45° C. (bath temperature)
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Type
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FILTRATION
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Details
|
It was filtered
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Type
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CUSTOM
|
Details
|
to remove insoluble impurities
|
Type
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ADDITION
|
Details
|
To the filtrate was added water (400 mL)
|
Type
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STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The solid was collected by suction-filtration
|
Type
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WASH
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Details
|
washed with water (5×25 mL), petroleum ether (3×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried in vacuum over silica-gel/KOH
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)NCC2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |